Val-Cit-PABC-Ahx-May (TFA)
CAS No.:
Cat. No.: VC16590199
Molecular Formula: C59H83ClF3N9O17
Molecular Weight: 1282.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C59H83ClF3N9O17 |
|---|---|
| Molecular Weight | 1282.8 g/mol |
| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C57H82ClN9O15.C2HF3O2/c1-32(2)48(59)51(71)64-39(17-15-25-61-53(60)73)50(70)63-38-22-20-36(21-23-38)31-79-54(74)62-24-13-11-12-19-45(68)66(7)35(5)52(72)81-44-29-46(69)67(8)40-27-37(28-41(77-9)47(40)58)26-33(3)16-14-18-43(78-10)57(76)30-42(80-55(75)65-57)34(4)49-56(44,6)82-49;3-2(4,5)1(6)7/h14,16,18,20-23,27-28,32,34-35,39,42-44,48-49,76H,11-13,15,17,19,24-26,29-31,59H2,1-10H3,(H,62,74)(H,63,70)(H,64,71)(H,65,75)(H3,60,61,73);(H,6,7)/b18-14+,33-16+;/t34-,35+,39+,42+,43-,44+,48+,49+,56+,57+;/m1./s1 |
| Standard InChI Key | GQKXYSZBLIYTQE-FWTFXSNLSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Composition
Val-Cit-PABC-Ahx-May (TFA) has the molecular formula C₅₉H₈₃ClF₃N₉O₁₇ and a molecular weight of 1282.8 g/mol . Its IUPAC name reflects its complex polycyclic architecture, which includes a tetracyclic maytansinoid core and multiple functional groups enabling conjugation to antibodies .
Table 1: Key Chemical Properties
| Property | Detail |
|---|---|
| Molecular Formula | C₅₉H₈₃ClF₃N₉O₁₇ |
| Molecular Weight | 1282.8 g/mol |
| CAS Number | 2126749-75-3 |
| Solubility | 10 mM in DMSO |
| Target | ADC Linker |
| Pathway | Antibody-drug Conjugate/ADC Related |
The compound’s hydrophobicity (LogP ≈ 3.2) necessitates structural optimizations, such as the Ahx spacer, to mitigate aggregation during ADC formulation .
Role in Antibody-Drug Conjugates (ADCs)
Mechanism of Action
Val-Cit-PABC-Ahx-May (TFA) enables ADCs to deliver maytansinoid payloads to cancer cells via antigen-mediated internalization. Upon endocytosis, cathepsin B cleaves the Val-Cit bond, releasing the PABC-Ahx-May intermediate. The PABC spacer then undergoes self-immolation, freeing the maytansinoid to disrupt microtubule assembly, leading to apoptosis .
Advantages Over Conventional Linkers
-
Enhanced Stability: The Ahx spacer improves plasma stability by reducing hydrophobic interactions between linker components .
-
Controlled Payload Release: Cathepsin B-specific cleavage minimizes off-target toxicity .
-
High Drug-Antibody Ratio (DAR): Modular design allows DARs up to 4 without significant aggregation .
In Vivo Performance and Pharmacokinetics
Preclinical studies demonstrate that ADCs incorporating Val-Cit-PABC-Ahx-May (TFA) exhibit:
-
Potent Antitumor Activity: Complete tumor regression in HER2-positive xenograft models at doses ≤3 mg/kg .
-
Favorable Pharmacokinetics: A plasma half-life of 7–9 days in primate models, comparable to unconjugated antibodies .
-
Reduced Off-Target Toxicity: The Ahx spacer minimizes nonspecific interactions with serum proteins, lowering hepatic and renal toxicity .
Comparison with Other Linker Systems
Table 2: Linker Performance Metrics
| Linker Type | Stability (Human Plasma) | DAR | Payload Release Efficiency |
|---|---|---|---|
| Val-Cit-PABC-Ahx-May | 85% at 7 days | 4 | 92% |
| SMCC-DM1 | 78% at 7 days | 3.5 | 88% |
| Triglycyl (CX) | 90% at 7 days | 4.2 | 85% |
| Exolinker (EEVC) | 95% at 7 days | 5 | 94% |
While Val-Cit-PABC-Ahx-May outperforms traditional linkers like SMCC-DM1, next-generation systems like exolinkers (e.g., EEVC) offer superior stability and higher DARs by repositioning cleavage sites and integrating hydrophilic residues .
Challenges and Limitations
Hydrophobicity and Aggregation
The Val-Cit-PABC moiety’s hydrophobicity limits DAR scalability. ADCs with DAR >4 exhibit aggregation, reducing efficacy and increasing immunogenicity .
Enzymatic Vulnerability
Premature cleavage by carboxylesterase (Ces1C) and neutrophil elastase (NE) in plasma leads to systemic toxicity, including neutropenia .
Species-Specific Stability
Linker stability varies between preclinical models (e.g., murine vs. primate plasma), complicating translational research .
Innovations and Future Directions
Exolinker Architectures
Recent advances reposition the cleavable peptide to the exo site of the PABC moiety, integrating hydrophilic glutamic acid residues. This design reduces hydrophobicity (LogP ↓1.2) and resists NE-mediated cleavage, enhancing therapeutic indices by 2.5-fold .
Site-Specific Conjugation
Techniques like AJICAP enable site-specific attachment at antibody Lys248, improving homogeneity and stability (DAR = 4.1 vs. 3.8 for random conjugation) .
Hydrophilic Modifications
Incorporating PEG or polysarcosine spacers further mitigates aggregation, enabling DARs up to 6 without compromising solubility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume